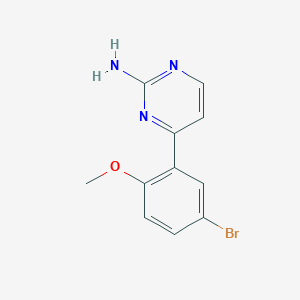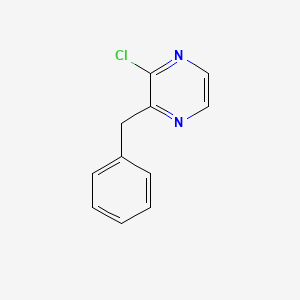
2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10BrFO. It is a solid at room temperature and is used in various chemical synthesis processes. The compound is characterized by the presence of a bromine atom, a fluorine atom, and a ketone group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(3-fluorophenyl)-2-methylpropan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactions with stringent control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-1-(3-fluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-bromo-1-(3-fluorophenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 2-bromo-1-(3-fluorophenyl)-2-methylpropanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ketone group can participate in reduction and oxidation reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)-1-propanone
- 2-Bromo-1-(2-nitrophenyl)-1-propanone
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
Uniqueness
2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one is unique due to the presence of both a bromine and a fluorine atom on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical synthesis processes.
Propriétés
Formule moléculaire |
C10H10BrFO |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
2-bromo-1-(3-fluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-10(2,11)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3 |
Clé InChI |
TWGPZJCAKLGOIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC(=CC=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)




![2-[(5-{[5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12045832.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12045842.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
![4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12045851.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12045855.png)
![11-Phenyldibenzo[b,f][1,4]oxazepine](/img/structure/B12045862.png)
![3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B12045870.png)
![5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B12045879.png)
